2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-ones. This compound is characterized by its unique structure, which includes a chloro group, a phenylpropenyl ether linkage, and a tetrahydrobenzo[c]chromen-6-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common approach is the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes to produce Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[c]chromen-6-ones.
Scientific Research Applications
2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to act as a stimulant of the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities . The exact molecular targets and pathways are still under investigation, but it is thought to modulate neurotransmitter systems and receptor activities.
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- **2-chloro-3-[(1R)-1-phenylethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
What sets 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its phenylpropenyl ether linkage and chloro substitution make it a versatile compound for various chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C22H19ClO3 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-chloro-3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H19ClO3/c23-19-13-18-16-10-4-5-11-17(16)22(24)26-20(18)14-21(19)25-12-6-9-15-7-2-1-3-8-15/h1-3,6-9,13-14H,4-5,10-12H2/b9-6+ |
InChI Key |
ALJFZIWPBMMLFU-RMKNXTFCSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC/C=C/C4=CC=CC=C4)Cl |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC=CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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